- Synthesis and cytotoxicity evaluation of aryl triazolic derivatives and their hydroxymethine homologues against B16 melanoma cell line, European Journal of Medicinal Chemistry, 2016, 122, 436-441
Cas no 90965-06-3 (Dimethyl (1-diazo-2-oxopropyl)phosphonate)
90965-06-3 structure
Product Name:Dimethyl (1-diazo-2-oxopropyl)phosphonate
N.o CAS:90965-06-3
MF:C5H9N2O4P
MW:192.109721899033
MDL:MFCD07368360
CID:61464
PubChem ID:53397103
Update Time:2024-10-26
Dimethyl (1-diazo-2-oxopropyl)phosphonate Propriedades químicas e físicas
Nomes e Identificadores
-
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
- Ohira-Bestmann Reagent
- (1-DIAZO-2-OXO-PROPYL)-PHOSPHONIC ACID DIMETHYL ESTER
- (Z)-1-diazonio-1-dimethoxyphosphorylprop-1-en-2-olate
- Dimethyl (1-diazo-2-oxopropyl)-phosphonatephosphonate
- Phosphonic acid, P-(1-diazo-2-oxopropyl)-, dimethyl ester
- Bestmann-Ohira Reagent
- Dimethyl (1-azoacetonyl)phosphonate solution
- Dimethyl (acetyldiazomethyl)phosphonate solution
- 1-Diazoacetonylphosphonic Acid Dimethyl Ester
- (1-Diazo-2-oxopropyl)phosphonic Acid Dimethyl Ester
- Dimethyl 1-Diazoacetonylphosphonate
- 1-Diazoacetonylphosphonic Acid Dimethyl Ester (10% in Acetonitrile)
- (1-Diazo-2-oxopropyl)phosphonic Acid Dimethyl Ester (10% in Acetonitrile)
- Dimethyl 1-Diazoacetonylphosphonate (10% in Acetonitrile)
- Ohira-Bestmann Reagent (10% in Acetonitrile)
- Dimethyl P-(1-diazo-2-oxopropyl)phosphonate (ACI)
- Phosphonic acid, (1-diazo-2-oxopropyl)-, dimethyl ester (9CI)
- 1-Diazo-1-(dimethyl phosphono)acetone
- 1-Diazo-1-dimethoxyphosphoryl-propan-2-one
- Bestmann reagent
- Dimethyl (1-azo-2-oxopropyl)phosphonate
- Dimethyl (1-azoacetonyl)phosphonate
- Dimethyl (acetyldiazomethyl)phosphonate
- Ohira's reagent
- Ohira-Bestmann phosphonate
- α-Azido-α-(dimethyl phosphono)acetone
- 90965-06-3
- dimethyl 1-diazo-2-oxopropylphosphonate
- CS-0044356
- dimethyl 1-diazo-2-oxopropylphoshonate
- BCP08419
- Bestmann ohira reagent
- J-520342
- Q18231124
- dimethyl 1-diazo-2-oxopropylphos-phonate
- EN300-133907
- STL433300
- dimethyl (1-diazo-2-oxo-propyl)-phosphonate
- alpha-Azido-alpha-(dimethyl phosphono)acetone
- .ALPHA.-AZIDO-.ALPHA.-(DIMETHYL PHOSPHONO)ACETONE
- Phosphonic acid, (1-diazo-2-oxopropyl)-, dimethyl ester
- 1-diazo-1-dimethoxyphosphorylpropan-2-one
- UNII-96G79J0LR6
- Dimethyl (1-diazo-2-oxo-propyl)phosphonate
- DTXCID00406200
- AS-17907
- 96G79J0LR6
- (1-diazo-2-oxopropyl)-phosphonic acid dimethyl ester
- DTXSID70455381
- dimethyl 2-oxo-1-diazo-propylphosphonate
- Dimethyl(1-diazo-2-oxopropyl)phosphonate
- AB32016
- Dimethyl(1-diazo-2-oxopropyl)phosphonate 10% in acetonitrile
- 1-diazo-2-oxopropyl)phosphonic acid methyl ester 10% in acetonitrile
- DB-009693
- AKOS006344979
- SCHEMBL25200971
- Ohira Bestmann reagent
- Dimethyl (1-Diazo-2-oxopropyl)phosphonate (10% in Acetonitrile)
- D5048
- dimethyl (1-diazo-2-oxopropyl)-phosphonate
- Ohira-Bestmann Reagent solution (~10% in acetonitrile)
- Bestmann-ohira reagent [MI]
- SCHEMBL17772
- D3546
- P-(1-Diazo-2-oxopropyl)phosphonic acid dimethyl ester
-
- MDL: MFCD07368360
- Inchi: 1S/C5H9N2O4P/c1-4(8)5(7-6)12(9,10-2)11-3/h1-3H3
- Chave InChI: SQHSJJGGWYIFCD-UHFFFAOYSA-N
- SMILES: [N-]=[N+]=C(P(OC)(OC)=O)C(C)=O
- BRN: 4247670
Propriedades Computadas
- Massa Exacta: 192.03000
- Massa monoisotópica: 192.02999377g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 3
- Complexidade: 281
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: none
- XLogP3: 1.1
- Superfície polar topológica: 54.6Ų
Propriedades Experimentais
- Cor/Forma: Pale-yellow to Yellow-brown Liquid
- Densidade: 0.800-0.850 g/mL at 20 °C
- Ponto de Fusão: No data available
- Ponto de ebulição: No data available
- Ponto de Flash: 华氏:35.6 °F
摄氏:2 °C - Índice de Refracção: n20/D 1.352-1.354
- PSA: 99.80000
- LogP: 0.77066
- Merck: 1177
- Cor/Forma: ~10% in acetonitrile (H-NMR)
- Solubilidade: 未确定
- Pressão de vapor: No data available
Dimethyl (1-diazo-2-oxopropyl)phosphonate Informações de segurança
-
Símbolo:
- Pedir:危险
- Palavra de Sinal:Danger
- Declaração de perigo: H225-H302 + H332-H319
- Declaração de Advertência: P210-P305 + P351 + P338
- Número de transporte de matérias perigosas:UN 1648 3 / PGII
- WGK Alemanha:3
- Código da categoria de perigo: 11-20/21/22-36
- Instrução de Segurança: 16-26-36/37
-
Identificação dos materiais perigosos:
- Classe de Perigo:3
- PackingGroup:II
- Condição de armazenamento:0-10°C
Dimethyl (1-diazo-2-oxopropyl)phosphonate Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 049853-1g |
Dimethyl (1-diazo-2-oxo-propyl)phosphonate |
90965-06-3 | 95% | 1g |
£29.00 | 2022-03-01 | |
| Fluorochem | 049853-5g |
Dimethyl (1-diazo-2-oxo-propyl)phosphonate |
90965-06-3 | 95% | 5g |
£59.00 | 2022-03-01 | |
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90965-06-3 | 95% | 25g |
£190.00 | 2022-03-01 | |
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90965-06-3 | 95% | 1g |
$31 | 2023-09-16 | |
| AstaTech | 60672-5/G |
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90965-06-3 | 95% | 5g |
$93 | 2023-09-16 | |
| AstaTech | 60672-25/G |
DIMETHYL (1-DIAZO-2-OXO-PROPYL)PHOSPHONATE |
90965-06-3 | 95% | 25g |
$148 | 2023-09-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY027352-1g |
Dimethyl (1-Diazo-2-oxopropyl)phosphonate |
90965-06-3 | >95% | 1g |
¥40.00 | 2025-04-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY027352-5g |
Dimethyl (1-Diazo-2-oxopropyl)phosphonate |
90965-06-3 | >95% | 5g |
¥129.00 | 2025-04-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY027352-10g |
Dimethyl (1-Diazo-2-oxopropyl)phosphonate |
90965-06-3 | >95% | 10g |
¥257.00 | 2025-04-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY027352-25g |
Dimethyl (1-Diazo-2-oxopropyl)phosphonate |
90965-06-3 | >95% | 25g |
¥600.00 | 2025-04-12 |
Dimethyl (1-diazo-2-oxopropyl)phosphonate Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Benzene , Tetrahydrofuran ; 0 °C; 1 h, rt
1.2 Reagents: Tosyl azide Solvents: Benzene ; overnight, rt
1.2 Reagents: Tosyl azide Solvents: Benzene ; overnight, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Toluene , Tetrahydrofuran ; 10 min, 0 °C; 1 h, 0 °C
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide ; 10 min, 0 °C; overnight, rt
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide ; 10 min, 0 °C; overnight, rt
Referência
- Regioselective synthesis of 4-(2-alkyl-5-methyl-2H-pyrazol-3-yl)piperidines, Tetrahedron Letters, 2006, 47(11), 1729-1731
Método de produção 3
Condições de reacção
1.1 Reagents: Potassium carbonate , Tosyl azide Solvents: Acetonitrile ; 2 h, rt
Referência
- (E) Enol ethers from the stereoselective reduction of α-alkoxy-β-ketophosphonates and Wittig type reaction, Science China: Chemistry, 2010, 53(9), 1937-1945
Método de produção 4
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 Reagents: Tosyl azide ; 30 min, 0 °C
1.2 Reagents: Tosyl azide ; 30 min, 0 °C
Referência
- Asymmetric Synthesis and Chiroptical Properties of Enantiopure Helical Ferrocenes, Organic Letters, 2019, 21(12), 4623-4627
Método de produção 5
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Benzene , Tetrahydrofuran ; 45 min, 0 - 5 °C
1.2 Reagents: Tosyl azide Solvents: Benzene ; 2 h, 5 °C → rt
1.2 Reagents: Tosyl azide Solvents: Benzene ; 2 h, 5 °C → rt
Referência
- Novel formation and use of a Nicholas carbocation in the synthesis of highly substituted tetrahydrofurans, Chemical Communications (Cambridge, 2004, (21), 2474-2475
Método de produção 6
Condições de reacção
1.1 Solvents: Tetrahydrofuran ; 1 h, 0 °C
1.2 10 min, 0 °C
1.2 10 min, 0 °C
Referência
- Asymmetric total synthesis of the gastroprotective microbial agent AI-77-B, European Journal of Organic Chemistry, 2003, (5), 821-832
Método de produção 7
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Benzene , 1,2-Dimethoxyethane ; 0 °C; 90 min, 0 °C
1.2 Reagents: Tosyl azide Solvents: Toluene ; 1 h, 0 °C → rt
1.2 Reagents: Tosyl azide Solvents: Toluene ; 1 h, 0 °C → rt
Referência
- The new chemical reporter 6-alkynyl-6-deoxy-GlcNAc reveals O-GlcNAc modification of the apoptotic caspases that can block the cleavage/activation of caspase-8, Journal of the American Chemical Society, 2017, 139(23), 7872-7885
Método de produção 8
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Toluene , Tetrahydrofuran ; rt; 1 h, rt
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, rt
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, rt
Referência
- One-pot synthesis of 2,3-difunctionalized indoles via Rh(III)-catalyzed carbenoid insertion C-H activation/cyclization, Organic & Biomolecular Chemistry, 2017, 15(38), 8054-8058
Método de produção 9
Condições de reacção
1.1 Reagents: Tosyl azide , 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ; 0 °C; 0 °C → rt; 3 h, rt
Referência
- Rh(III)-catalyzed redox-neutral annulation of azo and diazo compounds: one-step access to cinnolines, Organic Chemistry Frontiers, 2016, 3(1), 91-95
Método de produção 10
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Toluene , Tetrahydrofuran ; 1 h, 0 °C
1.2 Reagents: Tosyl azide Solvents: Toluene ; 16 h, 25 °C
1.2 Reagents: Tosyl azide Solvents: Toluene ; 16 h, 25 °C
Referência
- Tuning Excited-State Properties of [2.2]Paracyclophane-Based Antennas to Ensure Efficient Sensitization of Lanthanide Ions or Singlet Oxygen Generation, Inorganic Chemistry, 2021, 60(21), 16194-16203
Método de produção 11
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Toluene , Tetrahydrofuran ; 1 h, 0 °C
1.2 Reagents: Tosyl azide Solvents: Toluene ; 16 h, 25 °C
1.2 Reagents: Tosyl azide Solvents: Toluene ; 16 h, 25 °C
Referência
- Tuning the excited state properties of [2.2]paracyclophane-based antennas to ensure efficient sensitization of lanthanide ions or singlet oxygen generation, ChemRxiv, 2021, 1, 1-10
Método de produção 12
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Benzene , Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Tosyl azide Solvents: Benzene ; overnight, rt
1.2 Reagents: Tosyl azide Solvents: Benzene ; overnight, rt
Referência
- Triazole Ligands Reveal Distinct Molecular Features That Induce Histamine H4 Receptor Affinity and Subtly Govern H4/H3 Subtype Selectivity, Journal of Medicinal Chemistry, 2011, 54(6), 1693-1703
Método de produção 13
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Benzene , Tetrahydrofuran ; 1 h, 0 °C
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide ; 0 °C → rt; 3 h, rt
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide ; 0 °C → rt; 3 h, rt
Referência
- Modifications of C-2 on the pyrroloquinoline template aimed at the development of potent herpes virus antivirals with improved aqueous solubility, Bioorganic & Medicinal Chemistry Letters, 2010, 20(10), 3039-3042
Método de produção 14
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Benzene , Tetrahydrofuran ; 1 h, 0 °C
1.2 Reagents: Tosyl azide Solvents: Benzene ; 2 h, rt
1.2 Reagents: Tosyl azide Solvents: Benzene ; 2 h, rt
Referência
- Cyclic peptide-polymer complexes and their self-assembly, Chemistry - A European Journal, 2009, 15(17), 4428-4436
Método de produção 15
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
Referência
- Synthesis of Cationic [4], [5], and [6]Azahelicenes with Extended π-Conjugated Systems, Catalysts, 2023, 13(5),
Método de produção 16
Condições de reacção
1.1 Reagents: Potassium carbonate , Tosyl azide Solvents: Acetonitrile ; rt → 0 °C; 3 h, rt
Referência
- One-pot conversion of activated alcohols into 1,1-dibromoalkenes and terminal alkynes using tandem oxidation processes with manganese dioxide, Tetrahedron, 2006, 62(28), 6673-6680
Método de produção 17
Condições de reacção
Referência
- One-pot conversion of activated alcohols into terminal alkynes using manganese dioxide in combination with the Bestmann-Ohira reagent, Tetrahedron Letters, 2005, 46(38), 6473-6476
Método de produção 18
Condições de reacção
1.1 Reagents: Tosyl azide , Sodium hydride Solvents: Tetrahydrofuran
Referência
- Exocyclic stereocontrol via asymmetric hydrovinylation in the general synthesis of Pseudopterogorgia natural products. Stereoselective X-Y-mediated cyclization studies of an allene-ynamide and an allene-aldehyde, 2008, , 69(1),
Método de produção 19
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Toluene ; 10 min, 0 °C
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ; 16 h, rt
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ; 16 h, rt
Referência
- Design, Synthesis, and Evaluation of Novel δ2-Thiazolino 2-Pyridone Derivatives That Potentiate Isoniazid Activity in an Isoniazid-Resistant Mycobacterium tuberculosis Mutant, Journal of Medicinal Chemistry, 2023, 66(15), 10289-10310
Método de produção 20
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Toluene , Tetrahydrofuran
Referência
- The Total Synthesis of Alternaric Acid and Progress Toward the Synthesis of Subglutinol, 2008, , ,
Método de produção 21
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 Reagents: Tosyl azide Solvents: Tetrahydrofuran ; 10 min, 0 °C
1.2 Reagents: Tosyl azide Solvents: Tetrahydrofuran ; 10 min, 0 °C
Referência
- Proline-Derived Aminotriazole Ligands: Preparation and use in the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation, Advanced Synthesis & Catalysis, 2011, 353(1), 113-124
Método de produção 22
Condições de reacção
1.1 Reagents: Potassium carbonate , 4-Acetamidobenzenesulfonyl azide Solvents: Acetonitrile ; 0 °C; 16 h, 0 °C
Referência
- Enantiomer stability of atropisomeric 1,5-disubstituted 1,2,3-triazoles, ChemRxiv, 2021, 1, 1-28
Método de produção 23
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Toluene ; 1 h, 0 °C
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, rt
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, rt
Referência
- Organocatalytic enantioselective 1,3-dipolar cycloadditions between Seyferth-Gilbert reagent and isatylidene malononitriles: synthesis of chiral spiro-phosphonylpyrazoline-oxindoles, Organic Letters, 2015, 17(5), 1308-1311
Método de produção 24
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran , Hexane
Referência
- Tyrosine Kinases as Target for the Synthesis of Anti-Andiogenic and Anti-Cancer Compounds, 2010, , ,
Método de produção 25
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Benzene , Tetrahydrofuran ; 0 °C; 0 °C → rt; 12 h, rt
Referência
- Unexpected halogen exchange with halogenated solvents in the iron(III) promoted oxa-alkyne and aza-alkyne Prins cyclizations, ARKIVOC (Gainesville, 2007, (4), 331-343
Dimethyl (1-diazo-2-oxopropyl)phosphonate Raw materials
Dimethyl (1-diazo-2-oxopropyl)phosphonate Preparation Products
Dimethyl (1-diazo-2-oxopropyl)phosphonate Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:90965-06-3)Dimethyl (1-diazo-2-oxopropyl)phosphonate
Número da Ordem:A843684
Estado das existências:in Stock
Quantidade:100g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 07:00
Preço ($):316.0
E- mail:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
(CAS:90965-06-3)(1-重氮-2-氧代-丙醇)-膦酸二甲酯
Número da Ordem:LE26840621
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 12:59
Preço ($):discuss personally
E- mail:18501500038@163.com
Dimethyl (1-diazo-2-oxopropyl)phosphonate Literatura Relacionada
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:90965-06-3)Dimethyl (1-diazo-2-oxopropyl)phosphonate
Pureza:99%
Quantidade:100g
Preço ($):316.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:90965-06-3)(1-重氮-2-氧代-丙醇)-膦酸二甲酯
Pureza:99%
Quantidade:25KG,200KG,1000KG
Preço ($):Inquérito